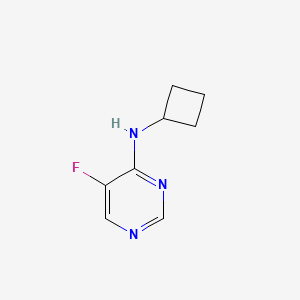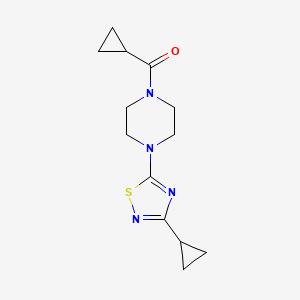![molecular formula C10H14ClF2N5 B12230916 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12230916.png)
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a dimethylpyrazolylmethyl group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine typically involves the difluoromethylation of a pyrazole derivative. This process can be achieved through radical difluoromethylation, which is a method that introduces the difluoromethyl group into the heterocyclic core. The reaction conditions often involve the use of difluoromethylating agents such as difluoromethyl bromide or iodide, along with radical initiators and catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylpyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring structure allows for interactions with various biological macromolecules, influencing their function and stability .
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-3,5-dimethylpyrazol-4-amine
- 3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine
Uniqueness
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine stands out due to its specific substitution pattern and the presence of the difluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar pyrazole derivatives .
Properties
Molecular Formula |
C10H14ClF2N5 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
1-(difluoromethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H13F2N5.ClH/c1-7-8(6-14-16(7)2)5-13-9-3-4-17(15-9)10(11)12;/h3-4,6,10H,5H2,1-2H3,(H,13,15);1H |
InChI Key |
OJZWTEJOXXZVEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)CNC2=NN(C=C2)C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-ethyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B12230857.png)
![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(5-fluoro-2-thienyl)methyl]methanamine](/img/structure/B12230865.png)
![3-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]-4,5,6,7-tetrahydro-2,1-benzoxazole](/img/structure/B12230871.png)
![2-[[(1,3-Dimethylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12230878.png)
![4-(4-Methyl-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine](/img/structure/B12230879.png)
![2-{[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B12230882.png)

![4-[1-(5-Ethylpyrimidin-2-yl)piperidine-3-carbonyl]thiomorpholine](/img/structure/B12230900.png)
![3-fluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B12230904.png)
![1-isopropyl-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B12230907.png)
![4-methoxy-1-methyl-6-oxo-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B12230908.png)
![2-{4-[4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12230910.png)
![N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-ethyl-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12230914.png)
